2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium
2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium
Brand Name:
Vulcanchem
CAS No.:
175136-51-3
VCID:
VC20904630
InChI:
InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+
SMILES:
CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C
Molecular Formula:
C9H13N3O2
Molecular Weight:
195.22 g/mol
2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium
CAS No.: 175136-51-3
Cat. No.: VC20904630
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175136-51-3 |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | (NE)-N-(2,2-dimethyl-1-oxido-6,7-dihydro-5H-benzimidazol-1-ium-4-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+ |
| Standard InChI Key | HLTGRXCAHBULKC-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(NC2=C(CCCC2=[N+]1[O-])N=O)C |
| SMILES | CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C |
| Canonical SMILES | CC1(NC2=C(CCCC2=[N+]1[O-])N=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator